L643,717-01J10
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Overview
Description
L643,717-01J10 is a chemical compound with the molecular formula C₁₉H₂₄N₂O₄. It is known for its bioactive properties and is used in various scientific research applications. The compound is characterized by its unique structure, which includes a benzene ring and several functional groups that contribute to its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L643,717-01J10 involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Benzene Ring: The benzene ring is formed through a series of reactions involving aromatic compounds.
Introduction of Functional Groups: Various functional groups, such as hydroxyl, amino, and carboxyl groups, are introduced through substitution reactions.
Cyclization: The final step involves cyclization to form the complete structure of this compound.
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The key considerations in industrial production include:
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield.
Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the product.
Chemical Reactions Analysis
Types of Reactions
L643,717-01J10 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can alter its reactivity and biological activity.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different properties.
Substitution: The functional groups in this compound can undergo substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
L643,717-01J10 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and as a tool in molecular biology experiments.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of L643,717-01J10 involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
L643,717-01J10 can be compared with other similar compounds, such as:
L643,717-01J11: A closely related compound with a similar structure but different functional groups.
L643,717-01J12: Another analog with variations in the benzene ring and side chains.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C26H31Cl2N3O4S |
---|---|
Molecular Weight |
552.5 g/mol |
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethylamino]-3-[4-(5-thiophen-2-yl-1H-imidazol-2-yl)phenoxy]propan-2-ol;dihydrochloride |
InChI |
InChI=1S/C26H29N3O4S.2ClH/c1-31-23-10-5-18(14-24(23)32-2)11-12-27-15-20(30)17-33-21-8-6-19(7-9-21)26-28-16-22(29-26)25-4-3-13-34-25;;/h3-10,13-14,16,20,27,30H,11-12,15,17H2,1-2H3,(H,28,29);2*1H |
InChI Key |
FUNPLUUFCGTLEV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC(COC2=CC=C(C=C2)C3=NC=C(N3)C4=CC=CS4)O)OC.Cl.Cl |
Synonyms |
(2-(3-(3,4-dimethoxyphenethylamino)-2-hydroxypropoxy)phenyl)-4-(2-thienyl)imidazole.2 hydrochloride L 643717-01J10 L-643717-01J10 L643,717-01J10 |
Origin of Product |
United States |
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